Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
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Overview
Description
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE is a complex organic compound with the molecular formula C21H18N2O6 and a molar mass of 394.38 g/mol . This compound is part of the anthraquinone family, which is known for its diverse applications in various fields such as dyes, pigments, and pharmaceuticals.
Preparation Methods
The synthesis of CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the anthraquinone core. The synthetic route often includes nitration, amination, and carboxylation reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties, making it a candidate for new antibiotic development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, leading to the disruption of cell function and ultimately cell death. This compound targets pathways such as DNA replication and protein synthesis, making it effective against rapidly dividing cells like cancer cells .
Comparison with Similar Compounds
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE can be compared with other anthraquinone derivatives such as:
1,4-Diaminoanthraquinone: Known for its use in dye production.
2-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs.
9,10-Anthraquinone: A basic structure used in various chemical syntheses.
CYCLOHEXYL1-AMINO-4-NITROANTHRAQUINONE-2-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is a synthetic compound belonging to the anthracene derivative family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₁₅N₃O₄
- Molecular Weight: 321.33 g/mol
This compound features a cyclohexyl group attached to an anthracene backbone with nitro and carboxylate functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antitumor, antimicrobial, and anti-inflammatory properties.
Antitumor Activity
Several studies have indicated that anthracene derivatives exhibit significant antitumor properties. For instance:
- Mechanism of Action: The compound may exert its antitumor effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disrupting mitochondrial function.
- Case Study: A study demonstrated that derivatives similar to Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene showed IC50 values in the micromolar range against various cancer cell lines including breast (MCF-7) and colon (HT-29) cancers .
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties:
- Effectiveness Against Bacteria: Preliminary tests indicated that it inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for these pathogens.
Anti-inflammatory Activity
Cyclohexyl 1-amino-4-nitro-9,10-dioxo-9,10-dihydroanthracene derivatives have also been studied for their anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines: In vitro studies revealed that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Data Tables
The following table summarizes key biological activities and their respective findings:
Properties
Molecular Formula |
C21H18N2O6 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
cyclohexyl 1-amino-4-nitro-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C21H18N2O6/c22-18-14(21(26)29-11-6-2-1-3-7-11)10-15(23(27)28)16-17(18)20(25)13-9-5-4-8-12(13)19(16)24/h4-5,8-11H,1-3,6-7,22H2 |
InChI Key |
GKUQETSMVPQNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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